
1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid is a chemical compound with the molecular formula C14H12N2O2. It is commonly used in laboratory settings and the manufacture of chemical compounds . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-aminophenyl)ethane-1,2-dione can be achieved through various methods. One common approach involves the bromination reaction of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine . Another method includes the addition of 4,4’-dihydroxydiphenylmethane and 1,2-bis(4-pyridyl)ethane to a methanol-water solution, which is then allowed to stand at room temperature to form crystals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-aminophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, reducing agents like hydrogen gas for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, bromination can produce dibromo derivatives, while reduction can yield different amine compounds.
Aplicaciones Científicas De Investigación
1,2-Bis(4-aminophenyl)ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-aminophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-aminophenyl)ethane: A structurally similar compound with different functional groups.
4,4’-Diaminobibenzyl: Another similar compound with variations in its molecular structure.
Uniqueness
1,2-Bis(4-aminophenyl)ethane-1,2-dione stands out due to its unique combination of functional groups and its ability to undergo various chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
62902-07-2 |
|---|---|
Fórmula molecular |
C14H14N2O6S |
Peso molecular |
338.34 g/mol |
Nombre IUPAC |
1,2-bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid |
InChI |
InChI=1S/C14H12N2O2.H2O4S/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;1-5(2,3)4/h1-8H,15-16H2;(H2,1,2,3,4) |
Clave InChI |
NDMUSOFIOWRQEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


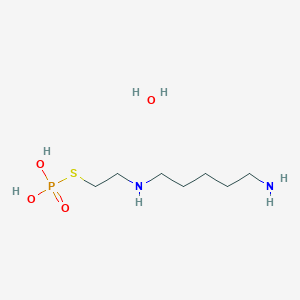

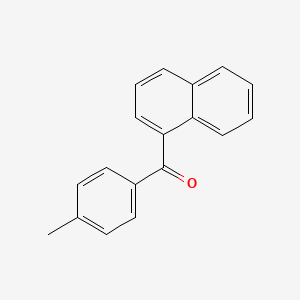
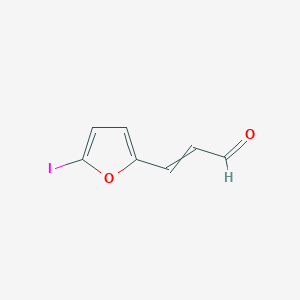
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
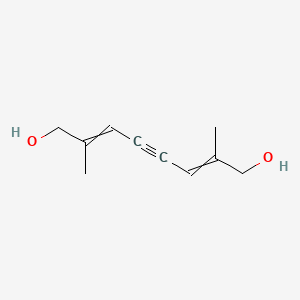
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)


![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
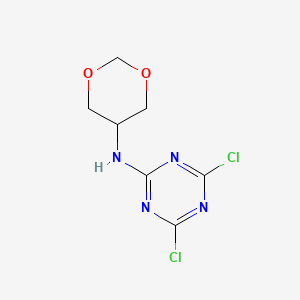
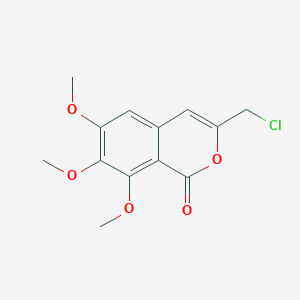
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
